1-Benzyl-4-(butan-2-yl)piperazine
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Description
1-Benzyl-4-(butan-2-yl)piperazine is a useful research compound. Its molecular formula is C15H24N2 and its molecular weight is 232.36 g/mol. The purity is usually 95%.
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Biological Activity
1-Benzyl-4-(butan-2-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a piperazine derivative. The structure includes a piperazine ring substituted with a benzyl group and a butan-2-yl group. This unique substitution pattern is believed to influence its biological activity significantly.
1. Antimicrobial Activity
Recent studies have indicated that piperazine derivatives, including this compound, exhibit antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Piperazine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
1-Benzylpiperazine | S. aureus | 16 µg/mL |
4-(4-Fluorobenzyl)piperazine | P. aeruginosa | 8 µg/mL |
2. Analgesic Effects
The compound has also been investigated for its analgesic effects through its interaction with sigma receptors (σ receptors). A series of benzylpiperazine derivatives were synthesized and tested for their affinity towards σ1 receptors, which are implicated in pain modulation. Notably, some derivatives exhibited significant antinociceptive effects in mouse models of pain without producing notable side effects .
Table 2: Sigma Receptor Affinity and Analgesic Activity
Compound | σ1 Receptor Ki (nM) | Analgesic Effect (Mouse Model) |
---|---|---|
This compound | 50 | Significant |
3-Cyclohexyl derivative | 1.6 | High |
4-Methoxybenzylpiperazine | 145 | Moderate |
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the body:
- Sigma Receptors : The compound acts as a ligand for σ1 receptors, modulating nociceptive signaling pathways involved in pain perception .
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival, although specific mechanisms are still under investigation .
Case Studies
Case Study 1: Analgesic Efficacy in Animal Models
A study evaluated the analgesic properties of various piperazine derivatives, including this compound, using the formalin test in mice. The results indicated that this compound significantly reduced pain-related behaviors compared to control groups, suggesting its potential as an analgesic agent .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial efficacy, several piperazine derivatives were screened against common pathogens. The study found that this compound demonstrated promising inhibitory effects against E. coli and S. aureus, supporting its potential application in treating bacterial infections .
Properties
Molecular Formula |
C15H24N2 |
---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-benzyl-4-butan-2-ylpiperazine |
InChI |
InChI=1S/C15H24N2/c1-3-14(2)17-11-9-16(10-12-17)13-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 |
InChI Key |
COWCJOKMBMREBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.